REACTION_CXSMILES
|
C([Al](CC)CC)C.[Cl-].C([Al+]CC)C.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1.CC1C=CC(O)=C(C)C=1.C[C:29]1[NH:30][C:31]2[C:36]([CH:37]=1)=[CH:35][CH:34]=[CH:33][CH:32]=2>>[NH:30]1[C:31]2[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:37]=[CH:29]1.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Al](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[Al+]CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Al](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[Al+]CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC=CC=C2C1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A catalyst solution was prepared
|
Type
|
CUSTOM
|
Details
|
Anhydrous, degassed ethylbenzene
|
Type
|
ADDITION
|
Details
|
was added to a dry vial in a drybox
|
Type
|
ADDITION
|
Details
|
To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC)
|
Type
|
ADDITION
|
Details
|
The contents were mixed
|
Type
|
ADDITION
|
Details
|
The selected pyrrole was then slowly added, as gas evolution
|
Type
|
ADDITION
|
Details
|
was added slowly to the alkylaluminum/pyrrole solution
|
Type
|
ADDITION
|
Details
|
The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL
|
Type
|
ADDITION
|
Details
|
by adding an appropriate amount of ethylbenzene
|
Type
|
CUSTOM
|
Details
|
as prepared
|
Type
|
CUSTOM
|
Details
|
2,5-DBP initially produced an orange solution
|
Type
|
CUSTOM
|
Details
|
gradually precipitated a noticeable amount of grey solid over the course of 24 h
|
Duration
|
24 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([Al](CC)CC)C.[Cl-].C([Al+]CC)C.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1.CC1C=CC(O)=C(C)C=1.C[C:29]1[NH:30][C:31]2[C:36]([CH:37]=1)=[CH:35][CH:34]=[CH:33][CH:32]=2>>[NH:30]1[C:31]2[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:37]=[CH:29]1.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Al](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[Al+]CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Al](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[Al+]CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC=CC=C2C1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A catalyst solution was prepared
|
Type
|
CUSTOM
|
Details
|
Anhydrous, degassed ethylbenzene
|
Type
|
ADDITION
|
Details
|
was added to a dry vial in a drybox
|
Type
|
ADDITION
|
Details
|
To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC)
|
Type
|
ADDITION
|
Details
|
The contents were mixed
|
Type
|
ADDITION
|
Details
|
The selected pyrrole was then slowly added, as gas evolution
|
Type
|
ADDITION
|
Details
|
was added slowly to the alkylaluminum/pyrrole solution
|
Type
|
ADDITION
|
Details
|
The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL
|
Type
|
ADDITION
|
Details
|
by adding an appropriate amount of ethylbenzene
|
Type
|
CUSTOM
|
Details
|
as prepared
|
Type
|
CUSTOM
|
Details
|
2,5-DBP initially produced an orange solution
|
Type
|
CUSTOM
|
Details
|
gradually precipitated a noticeable amount of grey solid over the course of 24 h
|
Duration
|
24 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([Al](CC)CC)C.[Cl-].C([Al+]CC)C.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1.CC1C=CC(O)=C(C)C=1.C[C:29]1[NH:30][C:31]2[C:36]([CH:37]=1)=[CH:35][CH:34]=[CH:33][CH:32]=2>>[NH:30]1[C:31]2[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:37]=[CH:29]1.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Al](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[Al+]CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Al](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[Al+]CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC=CC=C2C1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A catalyst solution was prepared
|
Type
|
CUSTOM
|
Details
|
Anhydrous, degassed ethylbenzene
|
Type
|
ADDITION
|
Details
|
was added to a dry vial in a drybox
|
Type
|
ADDITION
|
Details
|
To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC)
|
Type
|
ADDITION
|
Details
|
The contents were mixed
|
Type
|
ADDITION
|
Details
|
The selected pyrrole was then slowly added, as gas evolution
|
Type
|
ADDITION
|
Details
|
was added slowly to the alkylaluminum/pyrrole solution
|
Type
|
ADDITION
|
Details
|
The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL
|
Type
|
ADDITION
|
Details
|
by adding an appropriate amount of ethylbenzene
|
Type
|
CUSTOM
|
Details
|
as prepared
|
Type
|
CUSTOM
|
Details
|
2,5-DBP initially produced an orange solution
|
Type
|
CUSTOM
|
Details
|
gradually precipitated a noticeable amount of grey solid over the course of 24 h
|
Duration
|
24 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |